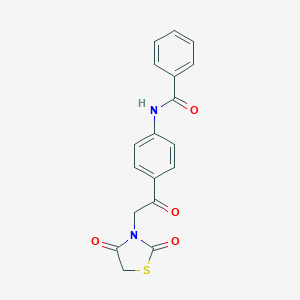

N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide” is a compound that belongs to the class of thiazolidine derivatives . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . The presence of sulfur enhances their pharmacological properties .

Synthesis Analysis

A series of ethyl- (2- (5-arylidine)-2,4-dioxothiazolidin-3-yl) and 2-oxo-4-thioxothiazolidin-3-yl) acetamido) esters were synthesized by utilizing Knoevenagel condensation as the final step in low to good yields . All compounds were elucidated using spectral analysis .

Molecular Structure Analysis

The molecular structure of the compound was elucidated using spectral analysis, including 1H NMR, 13C NMR, MS, and IR .

Chemical Reactions Analysis

The compound was evaluated for its in vitro α-glucosidase activity using Saccharomyces cerevisiae α-glucosidase enzyme . The results of the in vitro cytotoxicity screening of compounds revealed that most of the synthesized compounds were nontoxic .

Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were determined using various techniques, including 1H-NMR, 13C-NMR, and IR .

Mechanism of Action

Target of Action

The primary target of N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide is VEGFR-2 , a receptor tyrosine kinase . This receptor mediates both inter- and intracellular communication through signal transduction .

Mode of Action

This compound inhibits VEGFR-2, thereby stopping the growth of cancer cells . The compound’s interaction with its target results in increased apoptosis in cancer cells .

Biochemical Pathways

The compound affects the histone deacetylation pathway . By inhibiting this pathway, the compound can alter gene expression, leading to the death of cancer cells .

Pharmacokinetics

It is known that the compound’s lipophilicity can affect its cell permeability . A higher lipophilicity can lead to better cell permeability , which can impact the compound’s bioavailability.

Result of Action

The compound’s action results in notable anti-proliferative activities against cancer cell lines . It increases apoptosis in cancer cells , arresting their growth in the S phase . The compound also increases the levels of BAX, a pro-apoptotic protein, and decreases Bcl-2, an anti-apoptotic protein . Additionally, it increases the levels of caspase-8 and caspase-9 , which are involved in the initiation of apoptosis.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s lipophilicity can affect its cell permeability , which in turn can affect its efficacy

Advantages and Limitations for Lab Experiments

N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to possess a range of pharmacological activities. However, there are also some limitations to its use in lab experiments. This compound is relatively unstable and can degrade over time, which can affect the reproducibility of experiments. In addition, this compound has poor solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide. One area of interest is the development of this compound analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Finally, the elucidation of the precise mechanism of action of this compound and its downstream signaling pathways could provide valuable insights into its therapeutic potential.

Synthesis Methods

N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,4-thiazolidinedione with 4-aminobenzoyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. This method has been reported to yield high purity and good yields of this compound.

Scientific Research Applications

N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess a range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects. This compound has been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide are intriguing. The compound has been found to interact with a variety of enzymes and proteins . For instance, it has been shown to inhibit 15-PGDH activity, a key enzyme involved in prostaglandin degradation . This interaction is believed to be due to the compound’s ability to bind to specific amino acids within the enzyme .

Cellular Effects

This compound has been shown to have significant effects on cellular processes. For example, it has been found to increase PGE 2 concentration, a key mediator of inflammation and other physiological processes . This suggests that the compound may have a role in modulating cellular responses to inflammation .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It is believed to exert its effects through a combination of enzyme inhibition, binding interactions with biomolecules, and changes in gene expression . For example, it has been shown to inhibit 15-PGDH activity, suggesting a role in modulating prostaglandin levels .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings appear to be time-dependent

Metabolic Pathways

Given its interaction with 15-PGDH, it is likely that it is involved in the metabolism of prostaglandins .

Subcellular Localization

Given its biochemical properties, it is likely that it localizes to areas of the cell where 15-PGDH is present .

properties

IUPAC Name |

N-[4-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4S/c21-15(10-20-16(22)11-25-18(20)24)12-6-8-14(9-7-12)19-17(23)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKONNYASLUGCIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B352946.png)

![1-(4-Chlorophenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B352947.png)

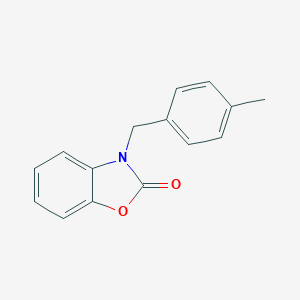

![3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one](/img/structure/B352951.png)

![3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B352954.png)

![2-[2-(2-oxo-1,3-benzoxazol-3(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B352958.png)

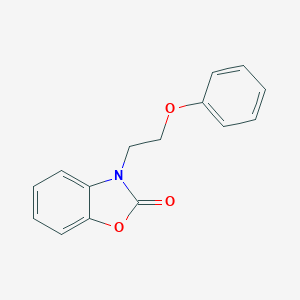

![3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352959.png)

![3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B352960.png)

![3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352962.png)

![3-[2-(4-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352963.png)

![N-[3-[(2-Hydroxy-1-propan-2-ylindol-3-yl)diazenyl]-3-oxopropyl]benzamide](/img/structure/B352972.png)

![3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B352987.png)